

Application Note and Protocol: Gas Adsorption Analysis of Basolite F300

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Basolite F300*

Cat. No.: *B12053979*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basolite F300, an iron-based metal-organic framework (MOF) also known as Fe-BTC, is a highly porous material with a large surface area, making it a significant candidate for various applications, including gas storage, separation, and catalysis.^{[1][2][3]} Its performance in these applications is critically dependent on its gas adsorption properties. This document provides a detailed protocol for determining the gas adsorption characteristics of **Basolite F300** using a volumetric gas adsorption analyzer.

The protocol outlines the necessary steps for sample preparation, experimental execution, and data analysis to obtain reliable and reproducible gas adsorption isotherms. This data is crucial for evaluating the material's capacity, selectivity, and suitability for specific applications.

Material Properties of Basolite F300

A summary of the key physical and chemical properties of **Basolite F300** is presented in Table 1.

Property	Value	References
Chemical Name	Iron(III) benzene-1,3,5-tricarboxylate	[4]
Synonyms	Fe-BTC, Basolite F300	[1] [4]
Molecular Formula	C9H3FeO6	[2] [5]
BET Surface Area	1300 - 1600 m ² /g	[6] [7]
Pore Volume	~0.6 - 0.8 cm ³ /g	[7]
Bulk Density	0.16 - 0.35 g/cm ³	[1]
Particle Size (D50)	~5 µm	

Experimental Setup: Volumetric Gas Adsorption Analyzer

The gas adsorption measurements are performed using a volumetric gas adsorption analyzer. The fundamental principle of this technique is to introduce a known quantity of gas into a chamber containing the sample and measure the amount of gas adsorbed by monitoring the pressure change. A schematic of a typical setup is shown below.

The main components of the system include:

- Analysis Manifold: A chamber with a known, constant volume that is temperature-controlled.
- Sample Tube: A container made of a non-adsorbing material (e.g., glass) to hold the **Basolite F300** sample.
- Pressure Transducers: To accurately measure the pressure in the manifold and the sample tube.
- Vacuum System: A high-vacuum pump to evacuate the manifold and sample tube before analysis and to remove any contaminants from the sample surface.

- Gas Inlets: For the introduction of high-purity adsorptive gases (e.g., N₂, CO₂, CH₄) and helium for dead volume determination.
- Dewar and Coolant: A Dewar flask containing a cryogenic liquid (typically liquid nitrogen at 77 K for N₂ adsorption) to maintain the sample at a constant, low temperature.

Experimental Protocol

A detailed step-by-step procedure for conducting a gas adsorption experiment with **Basolite F300** is provided below.

Sample Preparation and Activation (Degassing)

Proper activation of the **Basolite F300** sample is crucial to remove any adsorbed impurities (e.g., water, solvents) from the pores, which would otherwise interfere with the gas adsorption measurement.

- Weighing the Sample: Accurately weigh approximately 100-200 mg of **Basolite F300** powder into a clean, dry sample tube. Record the exact mass.
- Attaching to the Degassing Port: Attach the sample tube to the degassing port of the gas adsorption analyzer.
- Degassing Procedure:
 - Heat the sample under vacuum. A typical procedure for MOFs like **Basolite F300** is to heat at a rate of 5 °C/min to a final temperature of 150-180 °C.
 - Hold the sample at this temperature under high vacuum (<10 µmHg) for at least 4-6 hours to ensure complete removal of guest molecules.
 - After degassing, allow the sample to cool to room temperature under vacuum.
 - Weigh the sample tube again to determine the activated sample mass.

Adsorption Isotherm Measurement

The following protocol describes a typical volumetric measurement.

- Transfer to Analysis Port: Transfer the sample tube with the activated **Basolite F300** to the analysis port of the instrument.
- Dead Volume Determination:
 - Introduce a non-adsorbing gas, typically helium, into the manifold and then expand it into the sample tube at room temperature.
 - Measure the pressure and use the known volumes of the manifold and the ideal gas law to calculate the "dead" or empty volume in the sample tube that is not occupied by the **Basolite F300** sample.
 - Evacuate the helium from the sample tube.
- Isotherm Measurement:
 - Place a Dewar filled with the appropriate coolant (e.g., liquid nitrogen for N₂ adsorption at 77 K) around the sample tube, ensuring the sample is fully immersed.
 - Introduce a small, known amount of the adsorptive gas (e.g., N₂) into the manifold. Record the pressure.
 - Open the valve to the sample tube, allowing the gas to expand and adsorb onto the **Basolite F300**.
 - Monitor the pressure until it stabilizes, indicating that equilibrium has been reached. The amount of gas adsorbed is calculated from the pressure difference.
 - Repeat the previous two steps by incrementally dosing more gas to cover the desired pressure range (typically up to a relative pressure, P/P₀, of ~1 for N₂ adsorption).
 - For desorption, the pressure is incrementally decreased, and the amount of desorbed gas is measured at each step.

Data Analysis

The collected data points of the amount of gas adsorbed versus the relative pressure form the adsorption isotherm. Different models can be applied to analyze this data.

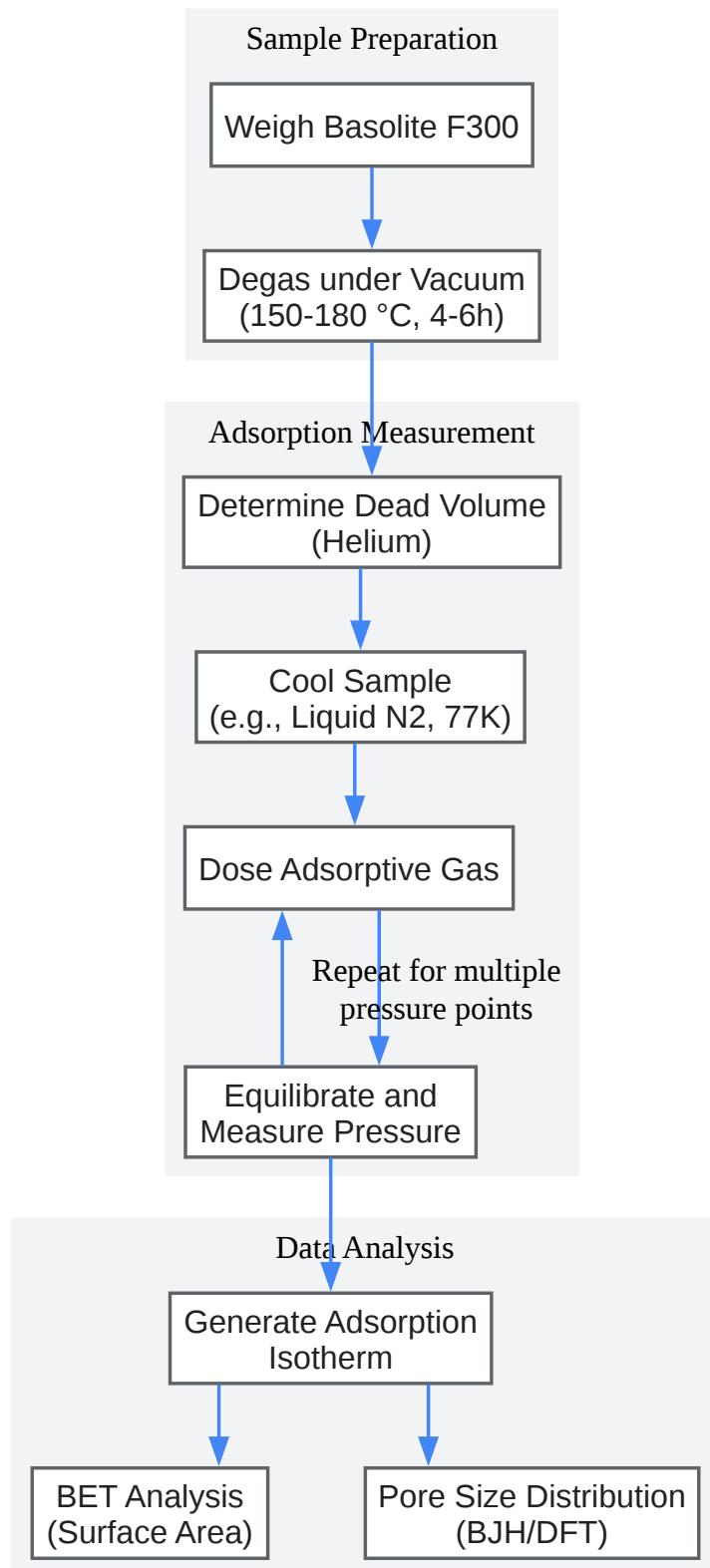
- BET (Brunauer-Emmett-Teller) Theory: This model is commonly used to calculate the specific surface area of the material. It is typically applied to the N₂ adsorption isotherm data in the relative pressure range of 0.05 to 0.35.
- Langmuir Theory: This model can be used to determine the monolayer adsorption capacity, which is particularly relevant for microporous materials.
- Pore Size Distribution: Methods like Barrett-Joyner-Halenda (BJH) or Density Functional Theory (DFT) can be applied to the isotherm data to determine the pore size distribution of the material.

Data Presentation

The following tables summarize typical gas adsorption data for **Basolite F300**.

Table 2: Nitrogen (N₂) Adsorption Data for **Basolite F300** at 77 K

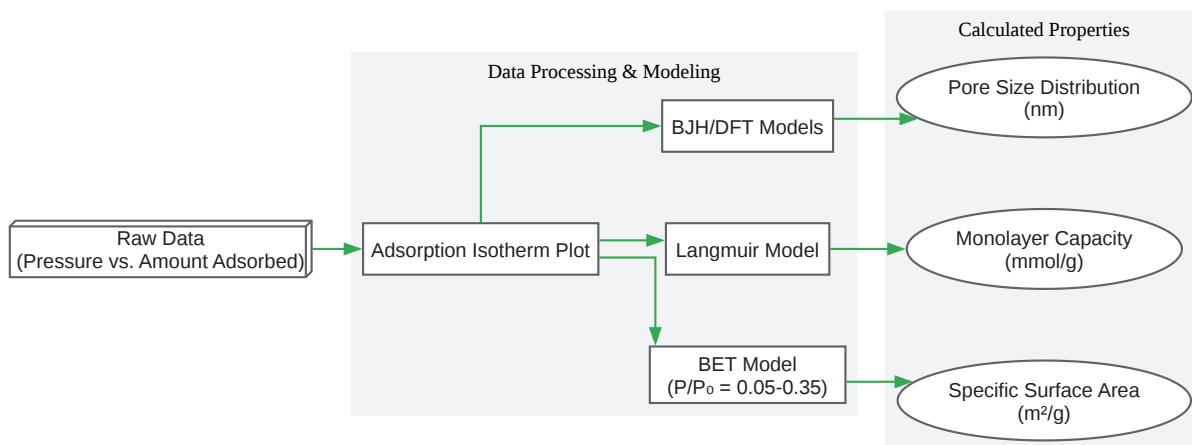
Parameter	Value
BET Surface Area	1350 m ² /g
Langmuir Surface Area	1500 m ² /g
Total Pore Volume (at P/P ₀ = 0.99)	0.75 cm ³ /g
Micropore Volume	0.55 cm ³ /g


Table 3: Carbon Dioxide (CO₂) and Methane (CH₄) Adsorption Data for **Basolite F300** at 298 K and 1 bar

Gas	Adsorption Capacity (mmol/g)	Adsorption Capacity (cm ³ /g)
CO ₂	~2.5 - 3.0	~56 - 67
CH ₄	~1.0 - 1.5	~22 - 34

Note: The exact values can vary depending on the specific batch of **Basolite F300** and the activation conditions.

Visualizations


Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for gas adsorption analysis of **Basolite F300**.

Data Analysis Logic

[Click to download full resolution via product page](#)

Caption: Logical flow of data analysis for gas adsorption measurements.

Conclusion

This application note provides a comprehensive protocol for the characterization of the gas adsorption properties of **Basolite F300** using a volumetric method. Adherence to the detailed steps for sample activation, measurement, and data analysis will enable researchers to obtain high-quality, reproducible data. This information is fundamental for assessing the potential of **Basolite F300** in various applications and for the development of new materials and processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Water and Carbon Dioxide on the Performance of Basolite Metal–Organic Frameworks for Methane Adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note and Protocol: Gas Adsorption Analysis of Basolite F300]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12053979#experimental-setup-for-gas-adsorption-with-basolite-f300>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com